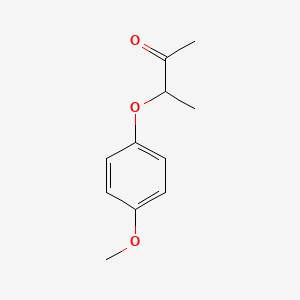

3-(4-Methoxyphenoxy)butan-2-one

Description

Contextualization within Aryloxy Ketone Chemistry

Aryloxy ketones are a class of organic compounds characterized by a ketone functional group and an aryloxy moiety (Ar-O-R). The compound 3-(4-Methoxyphenoxy)butan-2-one fits this description, with a butan-2-one backbone and a 4-methoxyphenoxy group attached at the third carbon.

The chemistry of aryloxy ketones is diverse and has been the subject of significant research. These compounds serve as valuable intermediates in various synthetic transformations. For instance, they can undergo cyclodehydration reactions to form multisubstituted benzofurans, a common scaffold in biologically active molecules. This transformation can be catalyzed by various reagents, including iridium(III) complexes, which enable the reaction to proceed at room temperature through C-H bond activation.

Furthermore, the photolysis of α-aryloxy ketones has been studied, revealing that irradiation can lead to the cleavage of the C-OAr bond, resulting in the formation of phenols and other rearranged products. The specific outcomes of these photochemical reactions are often dependent on the substitution pattern of the aryloxy ketone.

Significance of Phenoxy Ether Motifs in Organic Molecules

The phenoxy ether motif, a key structural feature of this compound, is a prevalent and important scaffold in a wide range of organic molecules, particularly in pharmaceuticals and natural products. This structural unit, consisting of a phenyl ring linked to an alkyl or aryl group through an oxygen atom, imparts specific physicochemical properties to molecules.

Phenols and phenolic ethers are found in numerous U.S. FDA-approved small-molecule drugs and are also present in many compounds on the World Health Organization's list of essential medicines. bldpharm.com The inclusion of a phenoxy ether can influence a molecule's solubility, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical factors for drug developability and biological activity. bldpharm.com Despite a trend towards molecules with a higher fraction of sp3 centers, the phenoxy ether motif remains a significant component in recently approved drugs, highlighting its continued importance in medicinal chemistry. bldpharm.com

Overview of Current Research Landscape Pertaining to this compound

Direct and extensive research focused solely on this compound is limited. However, its utility has been demonstrated in specific research contexts. A notable application is its use as a hydrogen bond acceptor in ruthenium-catalyzed transfer hydrogenation reactions. rsc.orgabo.fi In a study focused on the selective modification of hydroxyl groups in lignin (B12514952) model compounds, 2-butanone (B6335102), a close structural relative of the target compound, was employed as a hydrogen bond acceptor. rsc.orgabo.fi This suggests that this compound could play a similar role in facilitating such catalytic processes.

The synthesis of related aryloxy ketones is well-documented. A common method involves the reaction of a phenol (B47542) with an α-halo-ketone in the presence of a base. For instance, various 1-substituted phenoxypropan-2-ones have been synthesized by reacting the corresponding phenol with 1-chloropropan-2-one using potassium carbonate and potassium iodide.

Research Gaps and Future Perspectives for this compound Studies

The current body of scientific literature reveals several research gaps concerning this compound. There is a clear opportunity for dedicated studies on its synthesis, characterization, and reactivity. While general methods for aryloxy ketone synthesis exist, an optimized and detailed synthetic protocol for this specific compound would be beneficial for future research endeavors.

A thorough investigation of its chemical properties, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical parameters, would provide a more complete profile of the compound.

The most significant research gap lies in the exploration of its biological activities. Given the prevalence of the phenoxy ether motif in bioactive molecules, a systematic screening of this compound for various biological activities, such as antimicrobial, antifungal, or anticancer properties, could unveil novel therapeutic applications.

Future research could also focus on its application as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical value. Its role as a ligand or modulator in catalytic systems also warrants further investigation, building upon its known function as a hydrogen bond acceptor.

| Property | Value | Source |

| CAS Number | 24264-51-5 | chemicalbook.comsynquestlabs.com |

| Molecular Formula | C11H14O3 | chemicalbook.comsynquestlabs.com |

| Molecular Weight | 194.23 g/mol | chemicalbook.comsynquestlabs.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)9(2)14-11-6-4-10(13-3)5-7-11/h4-7,9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCALIKFWVZYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 4 Methoxyphenoxy Butan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Elucidating Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons and their immediate electronic environment. For 3-(4-Methoxyphenoxy)butan-2-one, the ¹H NMR spectrum reveals distinct signals corresponding to the various protons in the molecule.

The protons of the methyl group (CH₃) attached to the carbonyl group typically appear as a singlet.

The methoxy (B1213986) group (OCH₃) protons on the phenyl ring also produce a singlet.

The aromatic protons on the 4-methoxyphenoxy group exhibit characteristic splitting patterns, usually as doublets, due to coupling with adjacent protons on the ring.

The proton on the chiral center (CH) and the protons of the adjacent methyl group (CH₃) will show more complex splitting, likely a quartet and a doublet, respectively, due to their coupling.

Specific chemical shifts (δ) are influenced by the solvent used and the specific electronic environment of each proton.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbons and to probe the carbon framework of a molecule. uomustansiriyah.edu.iq In the ¹³C NMR spectrum of this compound, distinct peaks are expected for each unique carbon atom.

The carbonyl carbon (C=O) is characteristically found at the low-field end of the spectrum, typically in the range of 160-220 ppm. uomustansiriyah.edu.iq

The carbons of the aromatic ring will appear in the region of approximately 110-160 ppm. Due to the methoxy substituent, the signals for these carbons will be spread out.

The carbon atom of the methoxy group (OCH₃) will have a signal in the range of 55-60 ppm.

The aliphatic carbons, including the methyl groups and the chiral carbon, will resonate at the higher-field end of the spectrum.

The precise chemical shifts provide a fingerprint of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and can vary based on experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | ~208 |

| Alpha-Carbon (CH) | ~4.5 (quartet) | ~80 |

| Methyl on Alpha-Carbon (CH₃) | ~1.4 (doublet) | ~18 |

| Carbonyl Methyl (CH₃) | ~2.2 (singlet) | ~28 |

| Aromatic Carbons (C-O) | - | ~154, ~152 |

| Aromatic Carbons (CH) | ~6.8-7.0 (multiplet) | ~115, ~116 |

| Methoxy Carbon (OCH₃) | ~3.8 (singlet) | ~56 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. emerypharma.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. e-bookshelf.deyoutube.com For this compound, a COSY spectrum would show a cross-peak between the proton on the chiral center and the protons of the adjacent methyl group, confirming their proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). libretexts.orgustc.edu.cn This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the singlet at ~2.2 ppm to the carbonyl methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are two or three bonds apart. emerypharma.comyoutube.com This is particularly useful for piecing together different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the carbonyl carbon and the protons of the adjacent methyl group, as well as the proton on the chiral center. It would also show correlations between the aromatic protons and the carbon of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. metabolomexchange.org It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.orgtum.de For this compound (C₁₁H₁₄O₃), the calculated exact mass is 194.0943 g/mol . chemicalbook.com An HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.

Fragmentation Pathway Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for confirmation. dgms.eu For this compound, some expected fragmentation pathways include:

Alpha-cleavage: The bond between the carbonyl group and the adjacent chiral carbon can break, leading to the formation of an acylium ion ([CH₃CO]⁺) with a mass-to-charge ratio (m/z) of 43. docbrown.info

Cleavage of the ether bond: The bond between the oxygen and the butanone moiety could cleave, resulting in a fragment corresponding to the 4-methoxyphenoxy group.

Loss of a methyl group: The molecular ion could lose a methyl radical (•CH₃) to form an ion with an m/z of 179.

The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orgspecac.com For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its ketone, ether, and substituted aromatic functionalities.

The most prominent feature in the IR spectrum would be the strong absorption band due to the stretching vibration of the carbonyl group (C=O) of the ketone. For saturated aliphatic ketones, this peak typically appears in the region of 1705-1725 cm⁻¹. vscht.cz The presence of an adjacent ether linkage might slightly influence this frequency.

The ether linkage (C-O-C) is characterized by its stretching vibrations. The asymmetric C-O-C stretching of an aryl-alkyl ether is expected to produce a strong, distinct band between 1230 and 1270 cm⁻¹, while the symmetric stretching appears at a lower frequency, typically between 1020 and 1075 cm⁻¹.

The aromatic part of the molecule, the p-disubstituted benzene (B151609) ring, will also give rise to several characteristic bands. These include:

Aromatic C-H stretching: These vibrations occur above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. vscht.cz

Aromatic C=C stretching: These appear as a series of bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz For a p-disubstituted ring, bands are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.

Out-of-plane C-H bending: The pattern of these bands in the 690-900 cm⁻¹ region is indicative of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected between 810 and 840 cm⁻¹.

Aliphatic C-H stretching and bending vibrations from the butanone backbone will also be present. The stretching vibrations are typically observed in the 2850-3000 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretching | Ketone | 1705 - 1725 | Strong |

| Aryl-O-C Asymmetric Stretching | Aryl-alkyl ether | 1230 - 1270 | Strong |

| C-O-C Symmetric Stretching | Aryl-alkyl ether | 1020 - 1075 | Medium |

| Aromatic C-H Stretching | Aromatic ring | 3000 - 3100 | Medium |

| Aromatic C=C Stretching | Aromatic ring | 1580 - 1600 & 1450 - 1510 | Medium |

| Aliphatic C-H Stretching | Alkyl chain | 2850 - 2970 | Medium |

| Out-of-plane Aromatic C-H Bending | p-disubstituted ring | 810 - 840 | Strong |

This table is generated based on established correlation tables for IR spectroscopy.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

As of the latest literature search, a single-crystal structure of this compound has not been reported in publicly accessible crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). cam.ac.ukcrystallography.netcrystallography.net Therefore, no experimental crystallographic data, such as the unit cell dimensions, space group, or atomic coordinates, are available.

Should a suitable single crystal of this compound be grown, XRD analysis would provide invaluable insights. The data obtained would include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

Molecular Conformation: The dihedral angles defining the spatial arrangement of the phenoxy and butanone moieties.

Intermolecular Interactions: Details of any hydrogen bonding, π-stacking, or other non-covalent interactions that stabilize the crystal packing.

The table below outlines the type of crystallographic data that would be obtained from a successful single-crystal XRD experiment.

| Crystallographic Parameter | Information Provided |

| Chemical Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c) | To be determined |

| Unit Cell Angles (α, β, γ) | To be determined |

| Volume (V) | To be determined |

| Z (Molecules per unit cell) | To be determined |

| Density (calculated) | To be determined |

| R-factor | Indicates the goodness of fit between the model and data |

This table represents the data that would be generated from an XRD analysis and is currently unpopulated due to the absence of experimental data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C3 position of the butanone chain, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). Chiroptical spectroscopic techniques, particularly circular dichroism (CD), are powerful tools for studying such chiral molecules in solution. libretexts.orgphotophysics.com CD spectroscopy measures the differential absorption of left and right circularly polarized light, an effect that is only observed for chiral molecules.

The primary application of CD spectroscopy in this context would be the determination of enantiomeric excess (ee) and the assignment of absolute configuration. nih.govnih.govresearchgate.net The CD spectrum of one enantiomer will be a mirror image of the other. Therefore, a racemic mixture (50:50 of both enantiomers) will be CD-silent. For a non-racemic mixture, the intensity of the CD signal is directly proportional to the enantiomeric excess. rsc.org

The CD spectrum of this compound would be expected to show Cotton effects (peaks in the CD spectrum) corresponding to the electronic transitions of its chromophores. The carbonyl group (n→π* transition around 270-300 nm) and the aromatic ring (π→π* transitions at shorter wavelengths) are the main chromophores. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment.

While no specific CD data for this compound is available, the general procedure for enantiomeric purity assessment would involve:

Obtaining the CD spectra of the pure enantiomers (if available) to establish a reference.

Measuring the CD spectrum of the sample with unknown enantiomeric composition under the same conditions.

Calculating the enantiomeric excess using the formula: ee (%) = ([θ]sample / [θ]pure) * 100 where [θ] is the molar ellipticity at a specific wavelength.

The table below illustrates how CD data could be presented to show the relationship between enantiomeric composition and the observed CD signal.

| Sample | Enantiomeric Excess (% ee) | Molar Ellipticity [θ] at λ_max (deg·cm²·dmol⁻¹) |

| Pure (S)-enantiomer | 100% S | +X |

| Pure (R)-enantiomer | 100% R | -X |

| Racemic Mixture | 0% | 0 |

| Sample A | To be determined | Measured Value |

| Sample B | To be determined | Measured Value |

This is an illustrative table. The values of X and λ_max would need to be determined experimentally.

Chemical Reactivity and Transformation Mechanisms of 3 4 Methoxyphenoxy Butan 2 One

Reactions at the Ketone Functionality

Nucleophilic Addition Reactions

The most fundamental reaction of aldehydes and ketones is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orglibretexts.org For 3-(4-Methoxyphenoxy)butan-2-one, a ketone, these reactions typically produce secondary or tertiary alcohols depending on the nucleophile.

Common nucleophiles for this transformation include hydride reagents and organometallic compounds like Grignard reagents. libretexts.org

Hydride Reduction : Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) act as a source of hydride ions (H⁻). libretexts.org The nucleophilic addition of a hydride to the ketone functionality of this compound results in the formation of the corresponding secondary alcohol, 3-(4-Methoxyphenoxy)butan-2-ol. libretexts.org Aldehydes are generally more reactive than ketones in these reactions due to both steric and electronic factors. libretexts.org

Grignard Reaction : Grignard reagents (R-MgX) provide a carbanion-like nucleophile (R⁻) that adds to the carbonyl carbon, forming a new carbon-carbon bond. libretexts.org The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Nucleophilic Reagent | Product |

|---|---|---|

| This compound | 1. Sodium Borohydride (NaBH₄)2. H₂O | 3-(4-Methoxyphenoxy)butan-2-ol |

Condensation Reactions (e.g., Schiff Base Formation, Mannich Reactions)

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. libretexts.org The ketone functionality of this compound can participate in several important condensation reactions.

Schiff Base Formation : Ketones can react with primary amines (R-NH₂) to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

Aldol (B89426) Condensation : The aldol reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. libretexts.orgvanderbilt.edu In a mixed or crossed aldol condensation, the enolate of this compound (formed by deprotonation of the α-carbon) can act as the nucleophile, attacking an aldehyde or another ketone. libretexts.org The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to form a conjugated α,β-unsaturated ketone. libretexts.org

Mannich Reaction : The Mannich reaction is a three-component reaction involving an enolizable carbonyl compound, a primary or secondary amine, and a non-enolizable aldehyde (often formaldehyde). masterorganicchemistry.com In this context, this compound can provide the enol nucleophile. The amine and formaldehyde (B43269) first react to form an electrophilic iminium ion, which is then attacked by the enol of this compound to form a β-amino-ketone, known as a Mannich base. masterorganicchemistry.com

Alpha-Carbon Reactivity and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) are acidic due to the electron-withdrawing nature of the carbonyl oxygen and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.org For this compound, there are two α-carbons: the methyl group (C1) and the methine group (C3).

Deprotonation with a strong base, such as lithium diisopropylamide (LDA), quantitatively generates the enolate. mnstate.edu The protons on the C1 methyl group are generally more accessible and less sterically hindered, making them the more common site of deprotonation. The resulting enolate is a powerful nucleophile that can react with various electrophiles. libretexts.orgmnstate.edu

Alkylation : The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position, a process known as enolate alkylation. mnstate.edu

Halogenation : In the presence of a base and a halogen (e.g., Br₂), ketones undergo α-halogenation. The reaction proceeds via the enolate intermediate, and under basic conditions, it is often difficult to stop at monosubstitution, with all α-hydrogens typically being replaced. mnstate.edu Acid-catalyzed halogenation, which proceeds through the enol, is also possible. masterorganicchemistry.com

Reactivity of the Aryl Ether Linkage

The molecule contains two ether linkages: a methyl aryl ether (anisole-type) and an alkyl aryl ether (phenoxy). These bonds are generally stable but can be cleaved under specific, often harsh, conditions.

Cleavage Reactions of the Phenoxy Ether Bond (e.g., Demethylation)

Cleavage of ether bonds is an important transformation in organic synthesis. For this compound, this can refer to either demethylation of the methoxy (B1213986) group or cleavage of the C-O bond of the phenoxy group.

Demethylation : The methyl ether of the p-methoxyphenoxy group can be selectively cleaved to yield a phenolic hydroxyl group. This reaction is commonly achieved using strong acids or Lewis acids. Reagents like boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers. mdpi.com Another established method involves refluxing with 48% hydrobromic acid (HBr) in acetic acid. mdpi.com A patented process also describes the regioselective demethylation of p-methoxy groups using Lewis acids like aluminum halides. google.com

Phenoxy Ether Bond Cleavage : The main phenoxy ether bond (an α-aryloxy ketone structure, similar to β-O-4 linkages in lignin) is more robust than the methyl ether. Its cleavage is a key step in the chemical degradation of lignin (B12514952). ncsu.edursc.org Research in lignin valorization has shown that this bond can be cleaved through catalytic hydrogenolysis using various metal catalysts, such as Co-Ni bimetallic systems, often at elevated temperatures and pressures. ncsu.edu Plasmonic silver nanoparticles have also been reported to catalyze the cleavage of such alkyl aryl ether bonds under moderate conditions. researchgate.net

Table 2: Examples of Ether Cleavage Reactions

| Target Bond | Reagent/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Methyl Ether | Boron Tribromide (BBr₃) | Inert solvent (e.g., DCM) | 3-(4-Hydroxyphenoxy)butan-2-one |

| Methyl Ether | HBr / Acetic Acid | Reflux | 3-(4-Hydroxyphenoxy)butan-2-one |

Stability and Degradation Pathways

The stability of this compound is determined by the resilience of its functional groups to environmental factors such as heat, light, and chemical reagents (acids, bases, oxidants). Forced degradation studies are used to identify potential degradation products and pathways for pharmaceuticals. dphen1.comindexcopernicus.com

Hydrolytic Degradation : Under harsh acidic or basic conditions, the aryl ether linkages are susceptible to hydrolysis. Strong acid-catalyzed cleavage, as mentioned previously, is a known degradation pathway for aryl ethers.

Oxidative Degradation : The molecule may be susceptible to oxidation, although the ketone itself is relatively stable to further oxidation compared to an aldehyde. The aromatic ring and the ether linkage could be targets for strong oxidizing agents.

Thermal Degradation : Lignin model compounds with similar β-O-4 linkages have been shown to degrade into a mixture of products at elevated temperatures (e.g., 140 °C), suggesting that this compound may also exhibit limited thermal stability. rsc.org

Transformations of the Aromatic Ring

The aromatic ring of this compound is a key site for chemical transformations, particularly electrophilic aromatic substitution. The reactivity and orientation of these substitutions are predominantly controlled by the substituents attached to the phenyl group: the strongly activating methoxy group and the deactivating, but bulky, 3-oxybutan-2-one side chain.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic compounds. libretexts.orgmasterorganicchemistry.com In the case of this compound, an incoming electrophile (E⁺) attacks the electron-rich benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The reaction concludes with the loss of a proton from the site of attack, restoring the aromaticity of the ring and resulting in a substituted product. libretexts.org

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively.

The rate and position of these substitutions are dictated by the electronic properties of the groups already present on the ring.

Role of the Methoxy Group in Directing Substitutions

The methoxy group (-OCH₃) on the aromatic ring is a powerful activating group and an ortho, para-director. wikipedia.orglibretexts.org Its influence stems from two opposing electronic effects:

Resonance Effect (Mesomeric): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density significantly enriches the ring, particularly at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.orglibretexts.org

Inductive Effect: Due to the high electronegativity of oxygen, the methoxy group also exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. libretexts.org

For the methoxy group, the electron-donating resonance effect is substantially stronger than the electron-withdrawing inductive effect. libretexts.org This net donation of electron density activates the ring, making it more reactive towards electrophilic substitution than benzene itself. masterorganicchemistry.com

In this compound, the para position is already occupied by the ether linkage to the butanone chain. Therefore, electrophilic substitution is strongly directed to the two equivalent ortho positions (C2 and C6) relative to the methoxy group. The deactivating nature of the 3-oxybutan-2-one substituent further disfavors substitution on the carbons adjacent to it, solidifying the methoxy group's control over regioselectivity.

| Reaction | Reagents | Predicted Major Product(s) | Predicted Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-4-methoxyphenoxy)butan-2-one | Ortho to -OCH₃ |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-4-methoxyphenoxy)butan-2-one | Ortho to -OCH₃ |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-(2-Acetyl-4-methoxyphenoxy)butan-2-one | Ortho to -OCH₃ |

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Selectivity is a critical concept in the chemical transformations of this molecule, manifesting as both regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. wikipedia.org As discussed in section 4.3.2, the transformations on the aromatic ring are highly regioselective. The directing effect of the methoxy group ensures that electrophilic substitutions preferentially occur at the positions ortho to it. libretexts.orgpsu.edu

Stereoselectivity becomes paramount when considering reactions at the chiral butanone side chain. The molecule possesses a stereocenter at the C3 position. A chemical transformation that creates a new stereocenter can result in the preferential formation of one stereoisomer over another.

A prime example is the reduction of the ketone at the C2 position. The reduction of the C2 carbonyl group to a hydroxyl group creates a new stereocenter, leading to the formation of diastereomers (specifically, erythro and threo isomers of 3-(4-methoxyphenoxy)butan-2-ol). The stereochemical outcome of this reduction is influenced by the existing stereocenter at C3. According to principles like Cram's rule and the Felkin-Anh model, the hydride reagent (e.g., from NaBH₄ or LiAlH₄) will preferentially attack the carbonyl face that is sterically less hindered by the substituents on the adjacent C3 chiral center. This substrate-controlled process leads to one diastereomer being formed in excess.

| Reducing Agent | Diastereomer 1 Product | Diastereomer 2 Product | Hypothetical Diastereomeric Ratio (1:2) | Hypothetical Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| NaBH₄, MeOH | (2R,3R)-3-(4-Methoxyphenoxy)butan-2-ol | (2S,3R)-3-(4-Methoxyphenoxy)butan-2-ol | 70:30 | 40% |

| L-Selectride®, THF | (2R,3R)-3-(4-Methoxyphenoxy)butan-2-ol | (2S,3R)-3-(4-Methoxyphenoxy)butan-2-ol | 5:95 | 90% (in favor of 2S,3R) |

Investigations into the Biological Activities and Molecular Mechanisms of 3 4 Methoxyphenoxy Butan 2 One Non Clinical Focus

Antimicrobial Efficacy Studies (Non-Clinical)

Antibacterial Activity Against Pathogenic Strains

There is no available data from scientific studies on the antibacterial activity of 3-(4-Methoxyphenoxy)butan-2-one against any pathogenic bacterial strains.

Antifungal Activity Assessment

No studies have been published assessing the antifungal activity of this compound.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

In the absence of any antimicrobial activity data, no structure-activity relationship studies for this compound have been conducted or reported.

Antiviral Properties (Non-Clinical)

Inhibition of Viral Replication Mechanisms

There is no information in the public domain regarding the ability of this compound to inhibit viral replication.

Interaction with Viral Structural Components (e.g., Capsid Stabilization)

No research has been published that investigates the interaction of this compound with any viral structural components.

Enzyme Modulation and Inhibition (Non-Clinical)

Scientific literature detailing the direct enzyme modulation and inhibition activities of this compound is not available in the public domain. Extensive searches of scholarly databases did not yield any studies investigating the effects of this specific compound on enzymatic activities.

Phosphodiesterase Inhibition (e.g., PDE4)

There is no available research data to suggest that this compound acts as an inhibitor of phosphodiesterases, including PDE4.

Inhibition or Modulation of Other Enzymatic Activities

No studies have been published that explore the inhibitory or modulatory effects of this compound on other enzymatic pathways.

Receptor Binding and Signaling Pathway Interactions (Non-Clinical)

Information regarding the receptor binding profile and interactions with signaling pathways for this compound is not present in the current body of scientific literature.

In Vitro and In Vivo Biological Model Studies (Non-Clinical)

No in vitro or in vivo studies using biological models to investigate the effects of this compound have been documented in accessible scientific records.

Elucidation of Molecular Targets and Pathways of Action (Non-Clinical)

The molecular targets and specific pathways of action for this compound remain unelucidated, as no research has been published on this topic.

Computational Chemistry and Theoretical Studies of 3 4 Methoxyphenoxy Butan 2 One

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry Optimization

The initial step in most computational studies involves determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-(4-Methoxyphenoxy)butan-2-one, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), would be employed to find the global minimum on the potential energy surface. epstem.netdoi.orgjcsp.org.pk This process iteratively adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in a stable, low-energy conformation. The optimization of similar molecules, such as various substituted phenyl derivatives, has been successfully achieved using these methods, providing a reliable precedent. jcsp.org.pk

Electronic Structure Analysis: Unveiling Reactivity

Once the optimized geometry is obtained, the electronic structure can be analyzed to understand the molecule's reactivity and kinetic stability. Key to this is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich methoxyphenoxy ring, while the LUMO might be centered around the carbonyl group of the butanone moiety.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are illustrative and would need to be calculated using DFT.

Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netlibretexts.org The MEP surface is colored to represent different potential values: red indicates regions of high electron density (electronegative, susceptible to electrophilic attack), while blue denotes areas of low electron density (electropositive, prone to nucleophilic attack). youtube.com

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atoms of the carbonyl and ether groups, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic ring and the aliphatic chain would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Deciphering Flexibility: Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape and flexibility of this compound. researchgate.net This is particularly important for a molecule with several rotatable bonds, as its flexibility can influence how it interacts with biological receptors. MD simulations can reveal the preferred conformations in different environments and the energy barriers between them.

Predicting Biological Interactions: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This is especially useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target like a protein or enzyme. researchgate.net

Binding Modes and Affinities with Biological Receptors

Through molecular docking simulations, various possible binding poses of this compound within the active site of a proposed receptor can be generated and scored. tandfonline.com The scoring functions estimate the binding affinity (the strength of the interaction), with lower binding energies indicating more stable complexes. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. For instance, the carbonyl oxygen of the butanone moiety and the ether oxygen could act as hydrogen bond acceptors, while the phenyl ring could engage in pi-pi stacking or hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Binding Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -7.8 | TYR-123, PHE-256 |

| 2 | -7.5 | SER-122, LEU-345 |

| 3 | -7.1 | TRP-89, ILE-100 |

Note: This data is for illustrative purposes and depends on the specific biological target selected for the docking study.

Pharmacophore Modeling for Rational Design of Analogues

Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of structural features a molecule must possess for its biological activity. nih.gov This approach moves beyond the 2D chemical structure to consider the spatial distribution of electronic and steric properties, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which are crucial for molecular recognition at a biological target. peerj.com

For this compound, a pharmacophore model can be constructed to identify key interaction points. The principal features would likely include:

An aromatic ring (Ar) corresponding to the phenoxy group.

A hydrogen bond acceptor (HBA) represented by the ketone oxygen.

A second hydrogen bond acceptor from the ether oxygen of the methoxy (B1213986) group.

A hydrophobic (Hyd) region associated with the ethyl chain and methyl groups.

By generating a 3D model that maps these features, researchers can rationally design analogues. nih.gov This model serves as a 3D query to screen large chemical databases for novel compounds that share the same pharmacophoric features but may have entirely different chemical scaffolds. ijper.org This process, often coupled with molecular docking simulations, accelerates the discovery of new molecules with potentially enhanced activity or improved pharmacokinetic profiles. nih.govijper.org The goal is to identify new compounds that align with the established pharmacophore, thereby having a higher probability of exhibiting the desired biological effect. nih.gov

Table 1: Hypothetical Pharmacophore Features for this compound

| Feature Type | Location on Molecule | Role in Molecular Interaction |

| Aromatic Ring (Ar) | Phenyl group | Pi-stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Ketone Oxygen (C=O) | Forms hydrogen bonds with donor groups on a target receptor |

| Hydrogen Bond Acceptor (HBA) | Methoxy Oxygen (-OCH₃) | Forms hydrogen bonds; influences electronic properties of the ring |

| Hydrophobic Group (Hyd) | Butyl chain backbone | Van der Waals and hydrophobic interactions |

Spectroscopic Property Prediction and Theoretical Validation of Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. jcsp.org.pk These theoretical calculations provide valuable insights into molecular structure and vibrational modes, which can be used to validate and interpret experimental data from techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. doi.org

The process typically involves optimizing the molecular geometry of this compound using a specific DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). jcsp.org.pkresearchgate.net Following optimization, vibrational frequency calculations can be performed. The resulting theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net The potential energy distribution (PED) analysis is then used to make unambiguous assignments of the vibrational modes. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. doi.org Comparing the theoretically predicted spectra with experimentally obtained spectra allows for a detailed validation of the molecular structure. doi.org A high correlation between the calculated and experimental data confirms the accuracy of both the computational model and the experimental assignments. researchgate.net

Table 2: Illustrative Comparison of Experimental and Theoretically Predicted Vibrational Frequencies for this compound

| Experimental FTIR (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Vibrational Assignment (PED) |

| ~2970 | 2975 | C-H stretching (aliphatic) |

| ~1715 | 1720 | C=O stretching (ketone) |

| ~1600 | 1605 | C=C stretching (aromatic ring) |

| ~1240 | 1245 | C-O-C asymmetric stretching (ether) |

| ~1030 | 1035 | C-O-C symmetric stretching (ether) |

Analysis of Intramolecular Interactions and Charge Transfer Phenomena

In this compound, several key intramolecular interactions are expected:

Aromatic System: Significant delocalization occurs from the lone pairs (n) of the ether oxygen atom and the methoxy oxygen atom into the antibonding π* orbitals of the phenyl ring. This n → π* interaction enhances the electron density of the ring and is a classic example of resonance stabilization.

Charge Transfer: The electron-donating methoxy group pushes electron density into the phenoxy ring, which in turn can influence the electronic environment of the butanone chain. This phenomenon is a form of intramolecular charge transfer. jcsp.org.pkresearchgate.net The transfer of charge is often studied by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), where the HOMO is typically localized on the electron-rich donor region (the methoxyphenoxy group) and the LUMO on the electron-acceptor region. tandfonline.com

The stability of the molecule is greatly influenced by these charge transfer events and hyperconjugative interactions. jcsp.org.pk The magnitude of the E(2) stabilization energy calculated in NBO analysis indicates the strength of these interactions.

Table 3: Selected Theoretical NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(O_ether) | π(C_aromatic - C_aromatic) | ~20-25 | Resonance; charge delocalization into the ring |

| n(O_methoxy) | π(C_aromatic - C_aromatic) | ~5-8 | Resonance; charge delocalization into the ring |

| σ(C-H) | σ(C-O) | ~2-5 | Hyperconjugation |

| n(O_ketone) | σ(C_alpha - C_carbonyl) | ~1-3 | Hyperconjugation |

(Note: E(2) values are illustrative, based on typical values for similar structures in the literature.)

Emerging Research Applications of 3 4 Methoxyphenoxy Butan 2 One and Its Derivatives

Building Blocks in Advanced Organic Synthesis

The utility of the 3-(4-methoxyphenoxy)butan-2-one framework as a building block is rooted in the reactivity of its ketone and ether functionalities, which allows for extensive chemical modification. This adaptability makes it a valuable starting point for constructing more complex molecular architectures.

Derivatives and structural analogues of this compound are instrumental as intermediates in the synthesis of compounds with significant therapeutic potential. mdpi.com The core structure is a key component in building scaffolds that can interact with various biological targets.

G-Protein-Coupled Receptor (GPCR) Agonists : An intermediate, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309), is synthesized en route to creating MK-2305, a potent agonist for the G-protein-coupled receptor 40 (GPR40). mdpi.com

Enzyme Inhibitors : Researchers have synthesized m-aryloxy phenols, which are structurally related to this compound, to create new inhibitors of nitric oxide synthases (nNOSs). mdpi.com Additionally, a derivative, (Z)-2-(4-(((2-amino-5-chlorophenyl) amino) methyl) phenoxyacetic acid, has shown significant glucose uptake activity, highlighting its potential in developing antidiabetic agents. jetir.org

Anticancer Agents : A series of (benzoylaminophenoxy)-phenol derivatives, synthesized from a related precursor, have demonstrated promising activity as agents against prostate cancer. mdpi.com

Drug Impurity Standards : A structurally similar compound, (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one, is available as a pharmaceutical analytical impurity of Fenofibrate, known as Desmethyl Fenofibrate, which is crucial for quality control in drug manufacturing. usp.org

Table 1: Examples of Pharmaceutically Relevant Scaffolds from Related Precursors

| Precursor/Derivative Class | Target Scaffold/Drug | Therapeutic Area/Application |

|---|---|---|

| 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol | MK-2305 | GPR40 Agonist |

| m-aryloxy phenols | nNOS Inhibitors | Neurological Disorders |

| (Benzoylaminophenoxy)-phenol derivatives | Anti-prostate cancer agents | Oncology |

The synthesis of chemical libraries is a cornerstone of modern drug discovery, allowing for the screening of thousands of compounds against biological targets. The this compound scaffold is an excellent starting point for generating diverse libraries. The presence of the phenoxy and butanone groups allows for a variety of chemical reactions to introduce new functional groups and stereocenters. This chemical tractability enables the creation of a wide array of analogues, each with potentially unique biological activities. For instance, the Ullmann condensation reaction is a key method used to synthesize the diaryl ether bond present in these structures, and this method's versatility allows for the combination of a wide range of aryl halides and phenols to create diverse libraries of m-aryloxy phenols. mdpi.com

Intermediates in the Development of Agrochemicals (e.g., Herbicides)

The phenoxy ether linkage is a common feature in many commercial agrochemicals. Derivatives of this compound serve as important intermediates in this sector.

Herbicide Components : The related compound 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol is noted for its potential use as an ingredient in herbicides. mdpi.com

Fungicide and Bactericide Precursors : A study on the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound related to known herbicides, fungicides, and bactericides, highlights the utility of the core structure in developing new agrochemical agents. mdpi.com The inclusion of a trifluoromethyl group, as seen in some derivatives, is a common strategy in agrochemical design to enhance efficacy. semanticscholar.org

Applications in Materials Science and Engineering (e.g., OLED components)

The aromatic and ether components of the this compound structure impart electronic and thermal properties that are desirable in materials science.

Organic Light-Emitting Devices (OLEDs) : A key development in this area involves the synthesis of 3-(4-bromophenoxy)phenol, a meta-substituted phenol (B47542) derivative structurally related to the title compound. This specific molecule was utilized as a component in the fabrication of an organic light-emitting device (OLED), demonstrating the potential of this chemical class in advanced electronic displays. mdpi.com OLEDs benefit from such components due to their role in forming stable, self-emissive organic layers that lead to high-contrast and high-brightness displays. mdpi.com

Development of Chemical Probes and Tracers for Biological Research (e.g., Radiotracers)

To visualize and study biological processes in real-time, researchers rely on chemical probes and radiotracers. The this compound framework is suitable for modification to include imaging agents, such as positron-emitting isotopes.

PET Imaging Agents : A derivative, N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, was used to synthesize isomeric [¹¹C]methoxy analogs of nimesulide. mdpi.com These analogs are being investigated as potential radiotracers for imaging Cyclooxygenase-2 (COX-2) expression in the brain with Positron Emission Tomography (PET), which is relevant for studying various cancers. mdpi.com

Precursors for Radioligands : The butanone functional group is relevant in the synthesis of radiolabeled compounds. For example, 2-butanone (B6335102) was used as a solvent in the radiosynthesis of [¹¹C]Me@HATPHI, a novel PET-ligand for the norepinephrine (B1679862) transporter. nih.gov Furthermore, precursors for fluorine-18 (B77423) (¹⁸F) and iodine-125 (B85253) (¹²⁵I) labeled probes for imaging sigma-2 receptors in breast cancer have been synthesized, showcasing the adaptability of related structures for creating SPECT and PET probes. researchgate.net

Table 2: Examples of Related Compounds in Chemical Probe Development

| Compound/Precursor | Isotope | Imaging Target | Imaging Modality |

|---|---|---|---|

| Isomeric [¹¹C]methoxy analogs of nimesulide | ¹¹C | Cyclooxygenase-2 (COX-2) | PET |

| [¹¹C]Me@HATPHI Precursor | ¹¹C | Norepinephrine Transporter | PET |

Role in the Synthesis of Complex Natural Product Analogues

Many natural products possess intricate structures and potent biological activities. The synthesis of these molecules or their analogues is a significant challenge in organic chemistry. Simplified, synthetically accessible fragments are crucial for building these complex structures.

Key Fragment for Macrolides : A structurally similar building block, (E)-4-Bromo-3-methoxybut-3-en-2-one, has been synthesized as a key fragment of the polyhydroxylated chain found in the natural products oscillariolide and phormidolides A-C. nih.gov The development of synthetic routes to this bromo-methoxy-diene butanone moiety is a critical step in the total synthesis of these complex macrolides, which are of interest for their biological properties. nih.gov This demonstrates how butanone derivatives serve as vital components in the modular synthesis of complex natural molecules. rroij.com

Future Research Directions and Uncharted Territories for 3 4 Methoxyphenoxy Butan 2 One

The exploration of 3-(4-Methoxyphenoxy)butan-2-one and its chemical space is far from complete. The future of research into this compound lies in leveraging modern chemical and computational strategies to unlock its full potential. The following sections outline key areas ripe for investigation, from sustainable synthesis to the discovery of novel applications through advanced technologies.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Methoxyphenoxy)butan-2-one, and how can reaction conditions be optimized?

- Methodological Answer :

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, coupling 4-methoxyphenol with a β-keto ester intermediate under acidic or basic conditions. Optimization includes:- Varying catalysts (e.g., AlCl₃, BF₃·Et₂O) to enhance electrophilic substitution efficiency .

- Adjusting solvent polarity (e.g., dichloromethane vs. THF) to control reaction kinetics .

- Monitoring reaction progress via TLC or GC-MS to isolate intermediates and minimize side products .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer :

Use a combination of analytical techniques :- HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>95% recommended for research-grade material) .

- NMR Spectroscopy (¹H and ¹³C) to confirm the methoxyphenoxy moiety and ketone functionality. Key peaks include δ ~3.8 ppm (methoxy group) and δ ~210 ppm (carbonyl carbon) .

- Mass Spectrometry (MS) to verify molecular weight (C₁₁H₁₄O₃; theoretical MW: 194.23 g/mol) and detect impurities .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Conduct dose-response studies to establish clear activity thresholds and mitigate variability in assay conditions (e.g., cell line sensitivity, solvent effects) .

- Use comparative metabolomics to identify off-target interactions that may confound results .

- Apply statistical meta-analysis to harmonize data from disparate studies, focusing on parameters like IC₅₀ values or binding affinities .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations to map electron density distributions, particularly at the ketone and methoxyphenoxy groups, to predict nucleophilic/electrophilic sites .

- Simulate reaction pathways using software like Gaussian or ORCA to identify transition states and energy barriers for proposed mechanisms (e.g., ester hydrolysis, ring-opening reactions) .

- Validate models with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.